Estrogen receptor antagonist 3

Catalog No.
S12887000
CAS No.
M.F
C26H29BF6N4O2
M. Wt
554.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estrogen receptor antagonist 3

Product Name

Estrogen receptor antagonist 3

IUPAC Name

[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-2-(2,2,2-trifluoroethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-6-yl]boronic acid

Molecular Formula

C26H29BF6N4O2

Molecular Weight

554.3 g/mol

InChI

InChI=1S/C26H29BF6N4O2/c1-14-7-19-18-8-15(27(38)39)3-4-22(18)35-24(19)25(37(14)13-26(31,32)33)23-20(29)9-16(10-21(23)30)34-17-11-36(12-17)6-2-5-28/h3-4,8-10,14,17,25,34-35,38-39H,2,5-7,11-13H2,1H3/t14-,25-/m1/s1

InChI Key

XSDJPQDCVAANRX-DLUDVSRJSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)NC3=C2CC(N(C3C4=C(C=C(C=C4F)NC5CN(C5)CCCF)F)CC(F)(F)F)C)(O)O

Isomeric SMILES

B(C1=CC2=C(C=C1)NC3=C2C[C@H](N([C@@H]3C4=C(C=C(C=C4F)NC5CN(C5)CCCF)F)CC(F)(F)F)C)(O)O

Estrogen receptor antagonist 3, commonly referred to in the scientific community, is a compound that selectively inhibits the action of estrogen by binding to estrogen receptors. This class of compounds, including estrogen receptor antagonist 3, is crucial in managing estrogen-dependent conditions such as certain types of breast cancer. By blocking the estrogen receptor, these antagonists prevent estrogen from exerting its biological effects, which can lead to tumor growth in estrogen-sensitive tissues.

That facilitate their binding to estrogen receptors. The primary mechanism involves the competitive inhibition of the receptor's ligand-binding domain. When an antagonist binds to the estrogen receptor, it induces a conformational change that prevents the receptor from activating downstream signaling pathways. This interaction can be represented as:

Estrogen Receptor+AntagonistInactive Complex\text{Estrogen Receptor}+\text{Antagonist}\rightleftharpoons \text{Inactive Complex}

In this equation, the presence of the antagonist inhibits the normal action of estrogen (the agonist), leading to reduced cellular responses associated with estrogen signaling.

The biological activity of estrogen receptor antagonist 3 is characterized by its ability to inhibit estrogen-mediated gene transcription. This inhibition is particularly significant in tissues such as breast and endometrial tissues where estrogen exerts proliferative effects. The antagonist acts primarily on the estrogen receptor alpha, which is a critical player in mediating the effects of 17β-estradiol, a potent natural estrogen. Experimental studies have demonstrated that compounds like estrogen receptor antagonist 3 can effectively reduce cell proliferation and induce apoptosis in estrogen-dependent cancer cell lines.

The synthesis of estrogen receptor antagonist 3 typically involves multiple steps, including:

  • Formation of Key Intermediates: Starting materials are reacted under controlled conditions to form key intermediates that possess structural features necessary for binding to the estrogen receptor.
  • Functional Group Modifications: These intermediates undergo various chemical transformations such as alkylation or acylation to introduce functional groups that enhance binding affinity and selectivity.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Specific synthetic routes may vary based on the desired structural modifications and the target biological activity.

Estrogen receptor antagonist 3 has several applications in clinical settings:

  • Breast Cancer Treatment: It is primarily used in treating patients with hormone receptor-positive breast cancers.
  • Endometriosis Management: By inhibiting estrogen action, it helps manage symptoms associated with endometriosis.
  • Fertility Treatments: In certain cases, these antagonists are used to manage hormonal therapies during assisted reproductive technologies.

Interaction studies involving estrogen receptor antagonist 3 focus on its binding affinity and efficacy compared to other compounds in its class. These studies typically employ techniques such as:

  • Radiolabeled Binding Assays: To measure the binding affinity of the antagonist for the estrogen receptor.
  • Cell Proliferation Assays: To evaluate its effectiveness in inhibiting cell growth in vitro.
  • In Vivo Models: Animal studies help assess pharmacokinetics and therapeutic efficacy.

These studies contribute to understanding how well the compound performs relative to existing therapies.

Estrogen receptor antagonist 3 belongs to a class of compounds known as selective estrogen receptor modulators (SERMs) and pure antagonists. Here are some similar compounds:

Compound NameTypeUnique Features
TamoxifenSERMMixed agonist/antagonist; used primarily for breast cancer treatment.
FulvestrantPure AntagonistSelective estrogen receptor degrader; induces degradation of ERα.
RaloxifeneSERMPrimarily used for osteoporosis; exhibits tissue-selective properties.
ClomipheneSERMUsed in fertility treatments; acts as an ovulatory stimulant.

Uniqueness of Estrogen Receptor Antagonist 3

What sets estrogen receptor antagonist 3 apart from these compounds is its specific binding profile and potential for reduced side effects compared to traditional therapies like tamoxifen, which can have agonistic effects in certain tissues. Its design may also target specific mutations within the estrogen receptor, providing a tailored approach for resistant cancer cases.

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

554.2287753 g/mol

Monoisotopic Mass

554.2287753 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-10-2024

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